molecular formula C18H16BrN3O B11062316 N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

Cat. No.: B11062316
M. Wt: 370.2 g/mol
InChI Key: KGOJATSNPHHSIE-UHFFFAOYSA-N
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Description

N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps. One common method includes the reaction of 2,4-dimethyl-3H-1,5-benzodiazepin-3-imine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The imine group can be hydrolyzed to form the corresponding amine and aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and leading to its pharmacological effects. Additionally, it may interact with other cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

N-[(2-bromophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine

InChI

InChI=1S/C18H16BrN3O/c1-12-18(22-23-11-14-7-3-4-8-15(14)19)13(2)21-17-10-6-5-9-16(17)20-12/h3-10H,11H2,1-2H3

InChI Key

KGOJATSNPHHSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=CC=C3Br)C

Origin of Product

United States

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